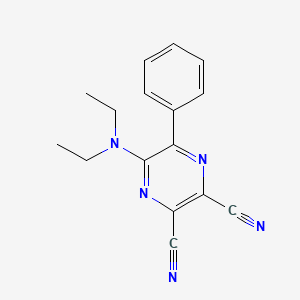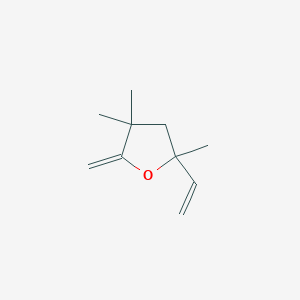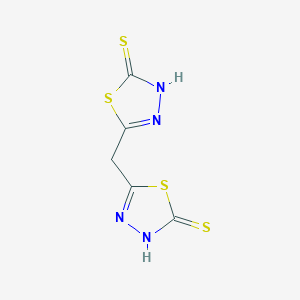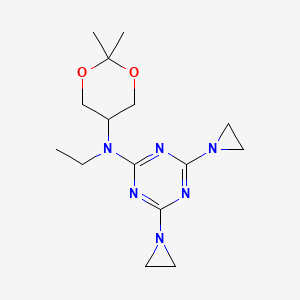![molecular formula C14H17NO2 B14480232 2-Amino-4-[(naphthalen-1-yl)oxy]butan-1-ol CAS No. 66233-15-6](/img/structure/B14480232.png)
2-Amino-4-[(naphthalen-1-yl)oxy]butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-[(naphthalen-1-yl)oxy]butan-1-ol is an organic compound that features both an amino group and a naphthyl ether moiety. This compound is of interest due to its unique structure, which combines the properties of an amino alcohol with those of a naphthyl ether, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-[(naphthalen-1-yl)oxy]butan-1-ol typically involves the reaction of 1-naphthol with 4-chlorobutan-1-amine under basic conditions to form the naphthyl ether linkage. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-[(naphthalen-1-yl)oxy]butan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The naphthyl ether moiety can be reduced to form the corresponding naphthyl alcohol.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for forming amides.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of naphthyl alcohol.
Substitution: Formation of amides or other derivatives.
Applications De Recherche Scientifique
2-Amino-4-[(naphthalen-1-yl)oxy]butan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Amino-4-[(naphthalen-1-yl)oxy]butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with target molecules, while the naphthyl ether moiety can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-1-(naphthalen-2-yl)ethan-1-ol: Similar structure but with a different position of the naphthyl group.
4-Amino-2-methyl-1-naphthol: Contains a naphthol moiety with an amino group at a different position.
2-Amino-2-phenylethan-1-ol: Features a phenyl group instead of a naphthyl group.
Uniqueness
2-Amino-4-[(naphthalen-1-yl)oxy]butan-1-ol is unique due to its specific combination of an amino alcohol and a naphthyl ether, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
66233-15-6 |
|---|---|
Formule moléculaire |
C14H17NO2 |
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
2-amino-4-naphthalen-1-yloxybutan-1-ol |
InChI |
InChI=1S/C14H17NO2/c15-12(10-16)8-9-17-14-7-3-5-11-4-1-2-6-13(11)14/h1-7,12,16H,8-10,15H2 |
Clé InChI |
NWPKNGUODVTLEY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2OCCC(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


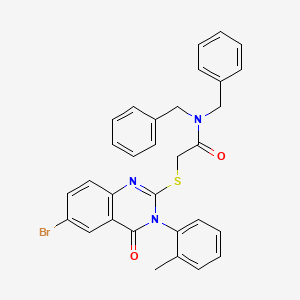
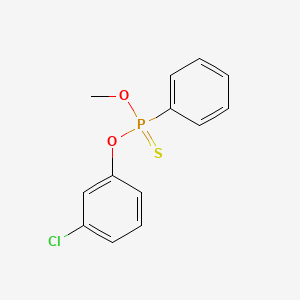
![5-Ethenyl-2-methyl-1-[2-(octyloxy)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B14480158.png)
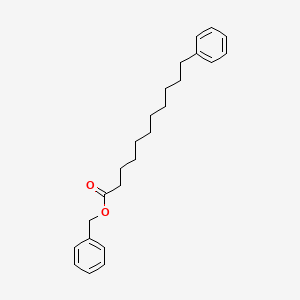

![2-[3-(1-Benzofuran-2-yl)phenoxy]-2-methylpropanoic acid](/img/structure/B14480167.png)
![1H-Imidazol-2-amine, N-[4-[(4-chlorophenyl)thio]phenyl]-4,5-dihydro-](/img/structure/B14480171.png)
![1-Chloro-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B14480174.png)
